molecular formula C13H23NO3 B1460472 Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2173072-00-7

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No. B1460472
CAS RN: 2173072-00-7
M. Wt: 241.33 g/mol
InChI Key: ZKWABXYWORROQS-UHFFFAOYSA-N
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Description

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate, also known as MIPC, is a chiral molecule with a wide range of applications in science and medicine. It has been studied for its potential as a drug, a catalyst, and a chiral building block for the synthesis of other compounds.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound’s structure is similar to the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, this compound could potentially be used in the synthesis of various tropane alkaloids.

Enantioselective Construction

The compound could be used in the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This is a key process in the synthesis of many complex organic molecules.

Preparation of Tetranitro-tetraazacyclooctane (HMX)

The compound’s structure is similar to 3,7-dinitro-1,3,5,7-tetraazabicyclo [3.3.1]nonane (DPT), which is used in the preparation of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) in fuming nitric acid . HMX is a powerful high explosive.

Kinetic Studies

The compound could be used in kinetic studies of its thermal decomposition . Understanding the kinetics of thermal decomposition is crucial in predicting the stability of the compound under various conditions.

Experimental Studies

The compound could be used in experimental studies to understand its reaction mechanisms . This could provide valuable insights into the reactivity and stability of the compound.

Development of New Synthetic Methodologies

Given its complex structure, the compound could be used in the development of new synthetic methodologies . This could lead to more efficient and sustainable ways to synthesize similar compounds.

properties

IUPAC Name

methyl 9-(propan-2-ylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)14-12-10-4-9(13(15)16-3)5-11(12)7-17-6-10/h8-12,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWABXYWORROQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1C2CC(CC1COC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

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